molecular formula C18H26N4O2 B12222423 4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12222423
M. Wt: 330.4 g/mol
InChI Key: BDCZIDPEUVXTPA-UHFFFAOYSA-N
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Description

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound also contains a morpholine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. This unique structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazoline core through a series of cyclization reactions. The morpholine and piperidine rings are then introduced via nucleophilic substitution reactions.

For example, the quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions. The resulting intermediate is then subjected to further cyclization to form the quinazoline ring. The morpholine and piperidine rings are introduced through nucleophilic substitution reactions using appropriate reagents such as morpholine and piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives. Substitution reactions can introduce various functional groups onto the quinazoline core, morpholine ring, or piperidine ring.

Scientific Research Applications

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline depends on its specific biological target. The compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinopiperidine: A compound with a similar morpholine and piperidine structure but lacking the quinazoline core.

    2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine: A compound with a triazine core instead of a quinazoline core.

    6-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline: A compound with a quinoxaline core instead of a quinazoline core.

Uniqueness

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of a quinazoline core with morpholine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

piperidin-1-yl-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholin-2-yl]methanone

InChI

InChI=1S/C18H26N4O2/c23-18(21-8-4-1-5-9-21)16-12-22(10-11-24-16)17-14-6-2-3-7-15(14)19-13-20-17/h13,16H,1-12H2

InChI Key

BDCZIDPEUVXTPA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC4=C3CCCC4

Origin of Product

United States

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